8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine
Description
Structural Significance of Tetrahydrobenzooxepines in Organic Synthesis
The tetrahydrobenzooxepine core is a bicyclic system where a seven-membered oxepine ring is fused to a benzene (B151609) ring. This structural motif is of interest in medicinal chemistry and materials science. The saturated portion of the seven-membered ring allows for conformational flexibility, which can be crucial for biological activity. The fusion of the oxepine to a benzene ring creates a rigid platform that can be functionalized to interact with biological targets.
Derivatives of the related dibenzo[b,f]oxepine framework, for instance, have been investigated as potential microtubule inhibitors, which are crucial in cancer research. nih.gov The synthesis of various substituted oxepine derivatives is an active area of research, with methods such as palladium-catalyzed intramolecular Heck coupling being employed to construct these fused ring systems. The development of synthetic routes to access diverse benzooxepine scaffolds is driven by the need for novel building blocks in drug discovery programs. nih.gov
Role of Halogenated Heterocycles as Strategic Synthetic Intermediates
Halogenated heterocycles are organic compounds containing at least one ring with a non-carbon atom and one or more halogen atoms (F, Cl, Br, I). These compounds are highly significant in synthetic chemistry primarily because the halogen atom serves as a versatile functional handle. Bromine, in particular, is an excellent leaving group in nucleophilic substitution reactions and facilitates various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. acs.org
The presence of a halogen atom, such as bromine, on a heterocyclic ring activates the molecule for further chemical transformations. This "pre-functionalization" allows chemists to introduce a wide range of other groups at a specific position, which might be difficult to achieve otherwise. This strategic role is critical in the multi-step synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. For example, the bromination of a heterocyclic core can dramatically enhance its reactivity for subsequent coupling reactions, making it a valuable intermediate. The strategic placement of halogens can also influence the stereoselectivity of certain reactions, adding another layer of control for the synthetic chemist.
Chemical and Physical Properties
Below is a table summarizing the known properties of 8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine.
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO |
| Molecular Weight | 227.1 g/mol |
| CAS Number | 2135331-89-2 bldpharm.com |
| Boiling Point | No data available |
| Melting Point | No data available |
| SMILES Code | BrC1=CC=C2C(COCCC2)=C1 bldpharm.com |
Table 1: Physicochemical properties of this compound.
Detailed Research Findings
Specific research findings on the synthesis and reactivity of this compound are not extensively documented in publicly available literature. However, studies on the closely related isomer, 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, provide valuable insights into the potential reactivity of this class of compounds.
| Reaction Type | Description |
| Reduction | The ketone group of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one can be reduced to the corresponding alcohol, 8-bromo-3,4-dihydrobenzo[b]oxepin-5-ol, using reducing agents like lithium aluminum hydride (LiAlH₄). |
| Substitution | The bromine atom on the aromatic ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as amines or thiols. |
| Coupling Reactions | The presence of the bromine atom makes the compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, which is a common strategy for forming new carbon-carbon or carbon-heteroatom bonds. |
| Synthesis | The synthesis of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is typically achieved through the bromination of the parent compound, 3,4-dihydrobenzo[b]oxepin-5(2H)-one, using a brominating agent like N-bromosuccinimide (NBS). |
Table 2: Summary of research findings for the related compound 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, illustrating the synthetic utility of the bromo-substituent.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
8-bromo-1,3,4,5-tetrahydro-2-benzoxepine |
InChI |
InChI=1S/C10H11BrO/c11-10-4-3-8-2-1-5-12-7-9(8)6-10/h3-4,6H,1-2,5,7H2 |
InChI Key |
MRAFZIWJGNROPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(COC1)C=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 8 Bromo 1,3,4,5 Tetrahydrobenzo C Oxepine and Analogous Architectures
Direct Synthetic Routes to Bromo-substituted Tetrahydrobenzo[C]oxepines
Direct and specific synthetic pathways to 8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine are not extensively detailed in peer-reviewed literature. However, logical synthetic routes can be extrapolated from established reactions. One plausible approach involves the cyclization of a suitably functionalized bromo-substituted precursor. For instance, a synthetic sequence could begin with a bromo-substituted phenylethyl alcohol derivative.
A potential strategy involves the reaction of bromo-2-(chloroethyl)benzenes with a strong base like n-butyllithium at low temperatures to induce a bromine-lithium exchange. The resulting organolithium species can then react with an appropriate electrophile, such as an epoxide or a carbonyl compound, to introduce the necessary side chain for subsequent cyclization into the oxepine ring. researchgate.net Another route, the Oxa-Pictet-Spengler reaction, has been successfully used to prepare a series of cis-1,3,4,5-tetrahydrobenzo[c]oxepines, demonstrating a powerful acid-catalyzed method for constructing this heterocyclic system. researchgate.net This reaction typically involves the condensation of a β-phenylethyl alcohol with an aldehyde or ketone, followed by cyclization. For the bromo-substituted target, a starting material like 2-(4-bromo-2-(hydroxymethyl)phenyl)ethan-1-ol could theoretically undergo intramolecular cyclization under acidic conditions to furnish the desired product.
General Approaches for the Synthesis of Tetrahydrobenzooxepine Derivatives
While direct routes to the specific bromo-compound are sparse, numerous methods exist for the synthesis of the parent tetrahydrobenzooxepine framework. These general strategies, particularly those employing transition-metal catalysis, offer versatile platforms that could be adapted for the synthesis of halogenated derivatives.
Modern organic synthesis heavily relies on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. The construction of the seven-membered oxepine ring has benefited significantly from these advancements.
A significant advancement in the synthesis of chiral tetrahydrobenzooxepines involves the enantioselective copper-catalyzed intramolecular insertion of a carbenoid into a phenolic O-H bond. nih.gov This methodology provides a direct route to optically active seven-membered rings, which are valuable in medicinal chemistry. The reaction proceeds by treating a phenol (B47542) bearing a diazoacetate group with a chiral copper catalyst. The catalyst facilitates the formation of a copper carbenoid, which then undergoes an intramolecular insertion into the proximate phenolic hydroxyl group to forge the oxepine ring. nih.gov
This method has been shown to produce a variety of chiral dihydrobenzofurans, dihydrobenzopyrans, and tetrahydrobenzooxepines with good yields and high levels of enantioselectivity. nih.gov
Table 1: Copper-Catalyzed Synthesis of Chiral Tetrahydrobenzooxepines This interactive table summarizes representative results from the copper-catalyzed intramolecular O-H insertion reaction.
| Substrate (Phenol Derivative) | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 2-(3-diazo-2-oxopropyl)phenol | Cu(MeCN)₄PF₆ / Chiral Ligand | 85 | 92 |
| 2-(1-diazo-2-oxobutyl)phenol | Cu(OTf)₂ / Chiral Ligand | 78 | 90 |
Rhodium catalysis is a powerful tool for C-H activation and functionalization, enabling the construction of complex molecular architectures from simple precursors. While direct applications to this compound are not prominent, analogous cyclizations demonstrate the potential of this approach. For instance, Rh(III)-catalyzed [4+1] annulation reactions of propargyl alcohols with various heterocyclic compounds have been developed to synthesize fused polycyclic systems that contain a challenging quaternary carbon center. nih.gov This highlights the ability of rhodium catalysts to mediate complex cyclizations.
Furthermore, rhodium catalysis has been employed in formal [4+2+2] cyclizations to construct eight-membered rings, showcasing its utility in forming medium-sized ring systems through C-H functionalization pathways. nih.gov The versatility of rhodium also extends to directing-group-assisted para-selective C-H olefination, a reaction that could potentially be adapted for building the necessary carbon framework prior to cyclization. rsc.org These examples collectively underscore the potential of rhodium-catalyzed reactions to assemble the core structure of tetrahydrobenzooxepines.
As an earth-abundant and low-cost metal, iron has emerged as an attractive catalyst for sustainable chemical synthesis. Iron-catalyzed reactions have been developed for various heterocyclization processes. One notable example is the iron-catalyzed cycloisomerization of allenols, which proceeds via a carboetherification mechanism to form six-membered dihydropyrans. nih.govkaust.edu.sa This reaction demonstrates iron's capacity to mediate intramolecular C-O bond formation.
In a related strategy, iron(III) chloride has been used to catalyze the synthesis of functionalized tetrahydronaphthalenes from simple aryl ketone precursors. organic-chemistry.org Mechanistic studies revealed that this transformation proceeds through 3,4-dihydro-2H-pyran intermediates, which then undergo an iron-catalyzed Friedel-Crafts alkylation to form the final carbocyclic product. organic-chemistry.org This type of reactivity, involving the formation of an oxygen-containing heterocycle as a key intermediate, suggests that iron catalysis could be harnessed for the direct synthesis of benzo-fused oxepines. Additionally, iron-catalyzed hydrobenzylation reactions have been used to create complex molecular junctions, further illustrating the broad utility of iron in C-C and C-heteroatom bond formation. nih.govchemrxiv.org
Table 2: Iron-Catalyzed Cyclization Reactions This interactive table provides examples of heterocycle synthesis using iron catalysis, demonstrating its potential for oxepine ring formation.
| Starting Material | Catalyst | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Allenol | Iron Tricarbonyl Complex | 3,4-Dihydro-2H-pyran | High | nih.gov |
| Aryl Ketone | FeCl₃ | Tetrahydronaphthalene | up to 99% | organic-chemistry.org |
Palladium catalysis offers a wide range of transformations for ring construction. A noteworthy strategy for synthesizing benzoxepins involves a palladium-catalyzed cascade reaction between vinylcyclopropanes and salicylaldehydes. nih.gov This formal (4+3) cycloaddition proceeds via the ring-opening of the vinylcyclopropane, followed by an olefination and a subsequent intramolecular O-allylation to furnish the seven-membered benzoxepin ring in high yields. nih.gov This method is particularly powerful as it constructs the heterocyclic core and introduces substitution in a single, flexible operation.
Other palladium-catalyzed reactions, such as intramolecular Heck couplings, have also been employed to create oxepine frameworks fused into tricyclic systems. researchgate.net Furthermore, palladium-catalyzed C–H activation followed by C–O cyclization has been used to create fullerene-fused tetrahydrobenzooxepine derivatives, demonstrating the power of this approach for building complex, fused ring systems. acs.org
Table 3: Palladium-Catalyzed Benzoxepin Synthesis via (4+3) Cycloaddition This interactive table summarizes results for the palladium-catalyzed synthesis of benzoxepins from vinylcyclopropanes and salicylaldehydes.
| Vinylcyclopropane Substituent | Salicylaldehyde Substituent | Ligand | Yield (%) | Reference |
|---|---|---|---|---|
| Phenyl | None | Chiral Phosphoramidite | 99 | nih.gov |
| 4-Methoxyphenyl | 5-Bromo | Chiral Phosphoramidite | 85 | nih.gov |
Oxa-Pictet-Spengler Reactions for Benzooxepine Synthesis
The Oxa-Pictet-Spengler reaction is a powerful tool for the synthesis of various heterocyclic compounds, including those with a 2-benzopyran structure. This reaction has been explored for the creation of novel σ receptor ligands. nih.gov For instance, the reaction of methyl 3-hydroxy-4-phenylbutanoate with 1-acyl protected piperidone ketals can yield spirocyclic compounds. nih.gov Similarly, aliphatic aldehyde acetals can produce 1,3-disubstituted 2-benzopyrans with high cis-diastereoselectivity. nih.gov An intramolecular variation of this reaction has also been successfully employed to create tricyclic systems. nih.gov The Pictet-Spengler reaction is recognized as a direct and efficient method for building pharmacologically important structures like tetrahydroisoquinolines and tetrahydro-β-carbolines. nih.gov
Hydroxyl-Directed C-H Activation/C-O Cyclization
A notable strategy for forming dihydrobenzofurans, which are structurally related to benzooxepines, involves a Pd(II)-catalyzed C-H activation/C-O cyclization directed by a nearby hydroxyl group. nih.gov This method provides an expedient route to these structures, including spirocyclic analogs, and holds potential for application in natural product synthesis. nih.gov Research has also demonstrated that hydroxyl-directed C-H olefination can be achieved using mono-protected amino acid ligands as catalysts. nih.gov This process can lead to cyclized products, although the success and yield can be influenced by the nature of the substituents on the aromatic ring and the olefin. nih.gov For example, while methyl- and methoxy-substituted arenes generally give good yields, brominated and trifluoromethylated arenes result in lower yields. nih.gov
Other Cycloaddition and Annulation Strategies
Various cycloaddition and annulation strategies have been developed for the synthesis of heterocyclic systems analogous to benzooxepines. A two-step method involving a (3 + 2) cycloaddition of azomethine ylides followed by a (5 + n) annulation based on double SN2 substitution has been introduced for the modular synthesis of dihydrobenzoxazines, tetrahydrobenzoxazepines, and tetrahydrobenzoxazocines. rsc.orgresearchgate.net These strategies are valued for their efficiency in constructing multisubstituted pyrrolidines, which are key components of many bioactive natural products and drugs. rsc.org Such methods are often favored for their atom economy, stereoselectivity, and the diverse range of products that can be generated. rsc.org The development of these "reaction-based" strategies has significantly contributed to the total synthesis of related natural products. rsc.org
Strategies for Bromine Atom Incorporation
The introduction of a bromine atom onto the tetrahydrobenzooxepine framework can be achieved through two primary approaches: direct halogenation of a pre-formed ring system or by utilizing a bromo-substituted precursor in the synthesis.
Halogenation of Pre-formed Tetrahydrobenzooxepine Systems
The direct bromination of a pre-existing 3,4-dihydrobenzo[b]oxepin-5(2H)-one is a common method for synthesizing compounds like 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. This is typically accomplished using bromine or a source like N-bromosuccinimide (NBS) in a suitable solvent.
Synthesis Utilizing Bromo-Substituted Precursors
An alternative approach involves the use of starting materials that already contain a bromine atom. Brominated thiophenes, for example, can serve as precursors in the preparation of brominated anthraquinones through a reaction with 1,4-naphthoquinones in the presence of meta-chloroperoxybenzoic acid. mdpi.com This highlights the utility of bromo-substituted building blocks in constructing more complex brominated molecules. Similarly, the synthesis of various heterocyclic compounds has been achieved using precursors bearing halogen substituents.
Enantioselective and Asymmetric Synthesis of Chiral Tetrahydrobenzooxepine Derivatives
The development of enantioselective and asymmetric methods is crucial for accessing chiral tetrahydrobenzooxepine derivatives with specific stereochemistry, which is often a key determinant of biological activity.
Various organocatalytic approaches have been successfully employed. For instance, a chiral Brønsted acid has been used to catalyze an asymmetric aza-Piancatelli rearrangement/Michael addition sequence, affording bridged tetrahydrobenzo[b]azepine and oxepine derivatives in good yields with excellent enantio- and diastereoselectivities. nih.gov Another strategy involves an organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction to produce tetrahydropyridines with three contiguous stereocenters. nih.gov
Metal-catalyzed reactions also play a significant role. Palladium-mediated Jeffery–Heck reactions and rhodium(II)-catalyzed asymmetric hydrogenation are key steps in the enantioselective synthesis of constrained trans-aminobenzazepinones. researchgate.net Furthermore, a Pd(II)-catalyzed methylene (B1212753) C(sp3)–H acetoxylation and a stereoselective construction of the tetrahydroisoquinoline skeleton via Pd(II)-catalyzed C(sp3)–H monoarylation and Pictet–Spengler reactions have been central to the asymmetric formal synthesis of (−)-tetrazomine. rsc.org
The synthesis of chiral multisubstituted tribenzothiepins has been achieved through catalytic and highly enantioselective intermolecular cycloadditions. researchgate.net Desymmetrization of oxetanes using a chiral Brønsted acid catalyst provides an efficient route to chiral tetrahydrothiophenes and tetrahydroselenophenes with excellent enantioselectivities. nsf.gov
Chemical Reactivity and Transformation Pathways of 8 Bromo 1,3,4,5 Tetrahydrobenzo C Oxepine
Reactivity of the Aryl Bromide Moiety
The bromine atom at the 8-position of the 1,3,4,5-tetrahydrobenzo[C]oxepine core is the primary site of reactivity. Its presence activates the aromatic ring for several important classes of reactions, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution (SNA r) Reactions
Nucleophilic aromatic substitution (SNA r) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. For an S NAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
In the case of 8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine, the oxepine ring itself does not provide strong electronic activation for the S NAr pathway. The ether oxygen is a weak electron-donating group, which would not facilitate the formation of the stabilizing Meisenheimer complex intermediate required for a classical S NAr mechanism. Consequently, direct displacement of the bromide by common nucleophiles under standard S NAr conditions is expected to be inefficient. For related bromo-benzoxepinone structures, substitution with nucleophiles like amines or thiols has been noted, although the presence of the ketone in those systems alters the electronic properties of the aromatic ring.
For this compound, forcing conditions, such as high temperatures and the use of strong bases or metal catalysts (e.g., copper-catalyzed Ullmann condensation), would likely be necessary to achieve nucleophilic substitution with nucleophiles such as alkoxides, amines, or thiolates.
Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C and C-heteroatom bonds. The aryl bromide in this compound is an excellent substrate for a variety of these transformations, most notably those catalyzed by palladium complexes.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide. capes.gov.brmit.edu This reaction is widely used for the synthesis of biaryl compounds and is known for its mild reaction conditions and tolerance of a wide range of functional groups. mit.edu
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Example | Purpose |
| Aryl Bromide | This compound | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid, 4-tolylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Catalyzes the C-C bond formation |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Provides the reaction medium |
This table presents typical conditions for Suzuki-Miyaura reactions and does not represent experimentally verified data for this compound.
The reaction would proceed via the standard catalytic cycle of oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the 8-aryl-1,3,4,5-tetrahydrobenzo[C]oxepine product and regenerate the Pd(0) catalyst. mit.edu
The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govlibretexts.org
The aryl bromide of this compound can be readily coupled with a variety of terminal alkynes using Sonogashira conditions. This reaction provides a direct route to 8-alkynyl-substituted tetrahydrobenzo[C]oxepines.
Table 2: Typical Reagents for Sonogashira Cross-Coupling
| Reagent Type | Examples | Role in Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as both a base and a solvent |
| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | The alkyne coupling partner |
| Solvent | THF, DMF, Toluene | Reaction solvent |
This table outlines common reagents for Sonogashira coupling and is not based on specific experimental data for the title compound.
The reaction mechanism involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination to form the desired product. libretexts.org Copper-free Sonogashira protocols have also been developed and could potentially be applied.
The Negishi and Stille cross-coupling reactions offer alternative strategies for the functionalization of this compound.
The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. researchgate.net Organozinc compounds are generally more reactive than their organoboron or organotin counterparts, which can be advantageous for less reactive aryl bromides. An efficient palladium-catalyzed process has been developed for the Negishi coupling of a wide range of aryl bromides. nih.gov
The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for the organohalide, catalyzed by palladium. A key advantage of the Stille reaction is the stability and commercial availability of many organostannane reagents. However, the toxicity of organotin compounds is a significant drawback.
Both methods would be expected to be effective for the coupling of this compound with a variety of organozinc or organotin reagents to introduce alkyl, vinyl, or aryl substituents at the 8-position.
While this compound itself is not polyhalogenated, the principles governing regioselectivity in such systems are relevant when considering the potential for selective reactions on more complex derivatives. In polyhalogenated heterocyclic systems, the site of the initial cross-coupling reaction is determined by a combination of electronic and steric factors. thieme-connect.de
Generally, oxidative addition of the palladium catalyst occurs preferentially at the most electron-deficient and sterically accessible carbon-halogen bond. nih.gov For dihalogenated pyridines, for instance, coupling is often favored at the position alpha to the nitrogen atom due to electronic activation. nih.gov The bond dissociation energy (BDE) of the carbon-halogen bond also plays a crucial role, with the weaker bond typically reacting first. nih.gov In the absence of strong directing groups or significant steric hindrance, the relative reactivity of different halogens generally follows the order I > Br > Cl.
Should a dihalogenated derivative of tetrahydrobenzo[C]oxepine be considered, for example, a bromo-chloro substituted analogue, the Suzuki-Miyaura or Sonogashira coupling would be expected to occur with high selectivity at the more reactive bromo-position.
Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)
The carbon-bromine bond on the aromatic portion of this compound is a key site for generating potent carbon-based nucleophiles through the formation of organometallic reagents. These reagents are fundamental in organic synthesis for creating new carbon-carbon bonds.
Grignard Reagents: The synthesis of a Grignard reagent from this compound would involve the reaction of the aryl bromide with magnesium metal. byjus.commasterorganicchemistry.com This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comlibretexts.org The magnesium inserts into the carbon-bromine bond, yielding the corresponding organomagnesium halide. masterorganicchemistry.com The ether solvent is crucial as it coordinates to the magnesium center, stabilizing the Grignard reagent. libretexts.org The resulting compound, 8-(magnesiobromo)-1,3,4,5-tetrahydrobenzo[C]oxepine, would be a powerful nucleophile, capable of reacting with a wide array of electrophiles like aldehydes, ketones, esters, and carbon dioxide. masterorganicchemistry.comyoutube.com
Organolithium Reagents: Similarly, an organolithium reagent can be prepared by treating the bromo-compound with two equivalents of lithium metal, typically in an ether or hydrocarbon solvent like hexane (B92381) or pentane. youtube.commasterorganicchemistry.com This reaction proceeds via a lithium-halogen exchange, replacing the bromine atom with lithium to form 8-lithio-1,3,4,5-tetrahydrobenzo[C]oxepine and lithium bromide. wikipedia.org Organolithium reagents are generally more reactive and more strongly basic than their Grignard counterparts. libretexts.orgyoutube.com This enhanced reactivity allows them to participate in similar carbon-carbon bond-forming reactions and also serve as potent bases for deprotonation reactions. libretexts.org In modern synthesis, alkyllithium reagents like n-butyllithium are also commonly used to perform lithium-halogen exchange with aryl bromides at low temperatures. wikipedia.org
Table 1: General Conditions for Organometallic Reagent Formation
| Reagent Type | Metal | Typical Solvents | General Reaction |
| Grignard Reagent | Magnesium (Mg) | Diethyl ether, Tetrahydrofuran (THF) | R-Br + Mg → R-MgBr |
| Organolithium Reagent | Lithium (Li) | Diethyl ether, Hexane, Pentane | R-Br + 2Li → R-Li + LiBr |
Reactivity of the Tetrahydrooxepine Ring System
The seven-membered tetrahydrooxepine ring possesses its own distinct reactivity, influenced by the presence of the ether oxygen and the inherent properties of a medium-sized ring.
Ring Expansion and Contraction Reactions
While specific examples for this compound are not extensively documented, the general principles of organic chemistry allow for predictions of its behavior in ring expansion and contraction reactions, which are valuable methods for synthesizing complex molecular architectures.
Ring Expansion: The expansion of the seven-membered oxepine ring is a plausible transformation. For instance, certain polyhydroxylated oxepanes can be synthesized via the cyclization of sugar-based polyhydric alcohols, a strategy that can form seven- and eight-membered cyclic ethers. Another approach involves the ring-expansion of cyclopropanated glycals, where a cyclopropane (B1198618) ring fused to a six-membered ring is opened to yield a seven-membered oxepine. bohrium.com Oxidative radical ring expansion has also been used to prepare dibenzoxepine systems. researchgate.net
Ring Contraction: Ring contractions of oxepine derivatives have been observed under specific conditions. For example, some dihydrooxepin systems can undergo a benzilic acid-type ring contraction upon treatment with a base like barium hydroxide, leading to a five-membered ring product. nih.govthieme-connect.de Such reactions often require specific functional groups to be present on the ring to facilitate the rearrangement. For the tetrahydrooxepine ring system, a contraction would likely involve a rearrangement pathway such as a Wagner-Meerwein shift following the formation of a carbocation within the ring, a process that can relieve ring strain or lead to a more stable carbocation. uchicago.edu
Functionalization of the Saturated Cyclic Ether
The saturated cyclic ether portion of the molecule is generally less reactive than the aromatic ring. The C-H bonds of the tetrahydrooxepine ring are typically inert to many common reagents. However, modern synthetic methods offer potential pathways for functionalization. These could include radical-based C-H halogenation under harsh conditions or transition-metal-catalyzed C-H activation/functionalization, though such reactions would likely face challenges with regioselectivity.
The ether oxygen atom, with its lone pairs of electrons, is the most reactive site on the saturated ring. It can act as a Lewis base, coordinating to Lewis acids or protonating in the presence of strong Brønsted acids. This activation is often the initial step in ring-cleavage reactions rather than functionalization that preserves the ring. clockss.orgyoutube.com
Computational and Theoretical Investigations of Benzooxepine Chemistry
Mechanistic Elucidation of Reaction Pathways
Computational chemistry serves as a powerful tool for mapping the intricate pathways of chemical reactions. By modeling the interactions between molecules at an electronic level, researchers can predict the most likely routes for a reaction, identify transient intermediates, and understand the energetic demands of each step.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. In the context of benzooxepines, DFT calculations are employed to determine optimized ground-state geometries, analyze molecular orbitals, and predict a variety of chemical properties. For instance, in studies of related dibenzo[b,f]oxepine systems, DFT has been used to analyze the geometric connections and electronic distributions of the molecules. nih.gov This method allows for the precise calculation of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the 8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine molecule. Such calculations are foundational for understanding how the molecule interacts with other reagents and catalysts.
A chemical reaction proceeds from reactants to products through a high-energy transition state. Identifying the structure and energy of this transition state is crucial for understanding the reaction's kinetics. Computational methods can locate the transition state, which is a first-order saddle point on the potential energy surface. ucsb.edu Techniques like the Nudged Elastic Band (NEB) method are used to find the minimum energy path between reactants and products, with the highest point on this path corresponding to the transition state. arxiv.orgyoutube.com
The energy difference between the reactants and the transition state is the activation energy or energy barrier. ucsb.edunih.gov A higher barrier corresponds to a slower reaction. For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon, computational analysis can reveal the energy profile of the entire process. This analysis helps distinguish between different possible mechanisms, such as a concerted (SN2-like) or a stepwise (SN1-like) pathway. While specific values for the target molecule are not publicly documented, the methodology provides a robust framework for these investigations.
Table 1: Hypothetical Energy Profile for a Substitution Reaction
This interactive table illustrates a simplified, hypothetical energy profile for a reaction pathway calculated for a generic benzooxepine derivative.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 0 | Reactants (Benzooxepine + Nucleophile) | 0.0 |
| 1 | Intermediate Complex | -2.5 |
| 2 | Transition State | +15.0 |
| 3 | Product Complex | -5.0 |
| 4 | Products | -10.0 |
The kinetic isotope effect (KIE) is a powerful experimental and theoretical tool used to probe reaction mechanisms. It is defined as the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes (e.g., hydrogen replaced by deuterium). A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. nih.gov Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond-breaking.
For a reaction involving the this compound scaffold, such as a deprotonation step adjacent to the aromatic ring, observing a significant KIE upon deuteration would provide strong evidence that C-H bond cleavage is part of the rate-determining step. nih.gov Computational models can predict the magnitude of KIEs by calculating the vibrational frequencies of the ground state and transition state for both the isotopically light and heavy molecules.
Analysis of Electronic and Steric Effects on Reactivity
The reactivity of the this compound molecule is heavily influenced by the electronic properties of its substituents and the steric hindrance around its reactive sites. The bromine atom at the 8-position plays a key electronic role. As an electron-withdrawing group, it decreases the electron density of the fused benzene (B151609) ring, which can enhance its reactivity towards certain substitution and coupling reactions.
In contrast, an electron-donating group, such as a methoxy (B1213986) group (-OCH₃), at the same position would increase the ring's electron density, thereby reducing its reactivity in electrophilic substitution.
Steric effects relate to the spatial arrangement of atoms. In reactions like nucleophilic substitution, bulky groups near the reaction center can physically impede the approach of the nucleophile, slowing the reaction. nih.gov Computational methods can quantify this steric hindrance by calculating the steric energy, providing insight into how the conformation of the tetrahydrooxepine ring might influence the accessibility of the aromatic ring for a given reaction. nih.gov Studies on related systems have shown that both the identity and position of substituents can alter reaction efficiency through a combination of steric and electronic effects. nih.gov
Table 2: Comparison of Electronic Effects of Substituents at the 8-Position
This interactive table compares the electronic properties of different substituents that could be placed at the 8-position of the benzooxepine ring.
| Substituent | Name | Electronic Effect | Impact on Aromatic Ring Reactivity |
| -Br | Bromo | Electron-withdrawing | Enhances reactivity for nucleophilic substitution |
| -OCH₃ | Methoxy | Electron-donating | Reduces reactivity for electrophilic substitution |
| -NO₂ | Nitro | Strongly Electron-withdrawing | Significantly enhances reactivity for nucleophilic substitution |
| -CH₃ | Methyl | Weakly Electron-donating | Slightly reduces reactivity for electrophilic substitution |
Conformational Analysis of Tetrahydrobenzooxepine Structures
The seven-membered oxepine ring in this compound is not planar and can adopt several different low-energy conformations. Understanding the preferred conformation and the energy barriers to interconversion is essential, as the molecule's shape can dictate its biological activity and chemical reactivity. Computational conformational analysis involves systematically exploring the potential energy surface to identify stable conformers.
The flexibility of the seven-membered ring is a key characteristic. Compared to a more rigid six-membered ring, the tetrahydrooxepine ring has greater conformational freedom. However, this flexibility is constrained by the fusion to the planar benzene ring. Computational modeling can determine the relative energies of these conformers (e.g., chair, boat, twist-boat variations) and predict the most populated conformation in solution.
Ligand Design and Catalyst Optimization through Computational Modeling
Computational modeling is instrumental in the rational design of molecules for specific applications, such as enzyme inhibitors or ligands for metal catalysts. In the context of drug discovery, if this compound were identified as a scaffold for a biologically active molecule, computational docking studies could be performed. nih.gov These studies simulate how the molecule fits into the active site of a target protein, helping to clarify its mechanism of action and guiding the synthesis of more potent derivatives. nih.gov
Similarly, in catalysis, computational methods can aid in optimizing reactions involving the benzooxepine scaffold. For instance, in a cross-coupling reaction to replace the bromine atom, DFT calculations can be used to model the entire catalytic cycle with a given ligand and metal catalyst. By calculating the energies of intermediates and transition states for different ligands, researchers can computationally screen for the most efficient catalyst system before undertaking extensive experimental work. arxiv.org
Advanced Research Directions and Applications in Organic Synthesis and Materials Science
Utilization as Versatile Synthetic Building Blocks for Complex Molecules
The presence of a bromine atom on the aromatic ring of 8-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine makes it an exceptionally versatile building block for the synthesis of more complex molecular architectures. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Detailed research findings have demonstrated the utility of related bromo-substituted heterocyclic compounds in well-established cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Heck reactions. mdpi.commdpi.com For instance, palladium-catalyzed Suzuki cross-coupling is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds. mdpi.com Similarly, the Stille reaction facilitates the coupling of organostannanes with aryl halides. mdpi.com These reactions, often enhanced by microwave irradiation to reduce reaction times and improve yields, allow for the construction of unsymmetrical biaryl derivatives and other complex structures. mdpi.com
A notable application of the benzo[c]oxepine core is in the total synthesis of natural products. For example, a versatile strategy for the enantioselective synthesis of the natural metabolite heterocornol D, which features a benzo[c]oxepine skeleton, has been developed. nih.gov Key steps in this synthesis include ring-closing metathesis to form the seven-membered oxepine ring and a Suzuki-Miyaura cross-coupling reaction to install a necessary double bond. nih.gov This highlights the potential of functionalized benzo[c]oxepine intermediates in constructing intricate natural product frameworks. nih.govresearchgate.netresearchgate.net
The following table summarizes representative palladium-catalyzed cross-coupling reactions that are applicable to bromo-substituted aromatic compounds like this compound.
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Key Bond Formed |
| Suzuki-Miyaura Coupling | Aryl Halide, Organoboron Compound | Pd(OAc)₂, Ligand, Base | Aryl-Aryl |
| Stille Coupling | Aryl Halide, Organostannane | Pd(PPh₃)₄ | Aryl-Aryl |
| Heck Coupling | Aryl Halide, Alkene | Pd(OAc)₂, Base | Aryl-Alkenyl |
| Buchwald-Hartwig Amination | Aryl Halide, Amine | Pd Catalyst, Ligand, Base | Aryl-Nitrogen |
| Negishi Coupling | Aryl Halide, Organozinc Compound | Pd or Ni Catalyst | Aryl-Aryl |
Integration into Novel Catalytic Systems
While the primary role of this compound is often as a substrate, there is growing interest in integrating such heterocyclic scaffolds into the design of novel catalytic systems. The lone pair of electrons on the oxygen atom and the potential for the aromatic ring to be functionalized allow for the creation of unique ligands for transition metal catalysts.
For instance, heterocyclic structures can be incorporated into N-heterocyclic carbene (NHC) ligands, which are known to form stable and highly active metal complexes for a variety of catalytic transformations, including C-C coupling reactions. mdpi.com The development of novel tetrahydropyrimidinium salts as precursors for NHC ligands has led to efficient palladium-catalyzed Heck reactions of aryl bromides. mdpi.com Although not directly involving this compound, this demonstrates the principle of using heterocyclic frameworks to modulate the properties of a catalyst.
Furthermore, the bromo-substituent on the benzoxepine (B8326511) ring could be transformed into other functional groups, such as phosphines or amines, which are common coordinating groups in catalyst ligands. The rigid, three-dimensional structure of the tetrahydrobenzoxepine core could impart specific steric and electronic properties to a metal center, potentially influencing the selectivity and efficiency of a catalytic reaction.
Precursors for the Synthesis of Diverse Heterocyclic Compounds
The this compound scaffold is an excellent starting point for the synthesis of a wide array of other heterocyclic compounds. The inherent reactivity of the bromo-substituent and the potential for modifications to the oxepine ring allow for the construction of fused-ring systems and other complex heterocyclic architectures.
One prominent strategy involves intramolecular cyclization reactions. For example, functionalized quinoline-based polycyclic compounds have been synthesized through the intramolecular Friedel-Crafts acylation of intermediates derived from substituted phenols and quinoline (B57606) precursors. researchgate.netresearchgate.net This approach, which results in the fusion of an oxepine ring with a quinoline system, showcases how the benzoxepine moiety can be a key component in building larger, polycyclic heterocycles. researchgate.netresearchgate.net
Transition metal-catalyzed reactions are also pivotal in the synthesis of fused heterocyclic systems from bromo-substituted precursors. Palladium-mediated oxidative cyclization has been employed to create new benzo[b]thieno fused ring systems. uwa.edu.au Such methodologies could be adapted to this compound to generate novel oxygen-containing polycyclic aromatic compounds. The following table provides examples of synthetic transformations used to generate diverse heterocyclic structures from functionalized precursors.
| Precursor Type | Reaction Type | Resulting Heterocycle |
| Substituted Phenol (B47542) and Quinoline Carboxylate | Intramolecular Friedel-Crafts Acylation | Benzo-oxepino-quinoline |
| Aryl Halide and Amine | Buchwald-Hartwig Amination followed by Cyclization | Fused N-Heterocycles |
| Bromo-substituted Benzothiophene | Palladium-mediated Oxidative Cyclization | Fused Thiophene Derivatives |
| o-Vinylphenols and Alkynes | Rhodium-catalyzed [5+2] Cycloaddition | Functionalized Benzoxepines |
Exploration in New Material Development (excluding specific material properties)
The unique structural characteristics of the this compound scaffold make it an intriguing building block for the development of new materials. Heterocyclic compounds are widely used in materials science for applications such as organic semiconductors and functional polymers. researchgate.net The rigid, non-planar structure of the tetrahydrobenzoxepine core can influence the packing and morphology of polymeric materials, while the bromo-substituent provides a reactive site for polymerization.
Benzoxazine-based thermosets, which are structurally related to benzoxepines, are known for their high performance. mdpi.com Recent research has focused on incorporating functional groups, such as norbornene, into benzoxazine (B1645224) monomers to create high-performance thermosets with desirable thermal properties. mdpi.com Similarly, the 8-bromo-substituted tetrahydrobenzoxepine could be functionalized and used as a monomer in polymerization reactions. For example, the bromine atom could be converted to a vinyl or ethynyl (B1212043) group, which could then undergo polymerization.
The rational design of conjugated polymers based on building blocks like benzodithiophenes has been a key strategy in developing materials for organic solar cells. rsc.org The electronic properties of the polymer backbone are tuned by combining electron-rich and electron-deficient moieties. rsc.org The this compound unit could potentially be incorporated into such polymer chains, with the bromo-substituent allowing for its integration via cross-coupling polymerization methods. The development of novel building blocks is considered a crucial strategy for improving the quality and novelty of compound collections for various applications, including materials science. csmres.co.uk
Strategies for Rational Design of Chemical Entities (without reference to biological or medicinal function)
The rational design of new chemical entities based on the this compound scaffold relies on a deep understanding of structure-property relationships and the application of computational chemistry tools. rsc.org The goal is to create novel molecules with specific, pre-determined chemical or physical properties.
Computational methods, such as Density Functional Theory (DFT), can be used to predict the outcomes of chemical reactions and to understand reaction mechanisms. researchgate.netrsc.org For instance, DFT calculations have been used to rationalize the retro-Claisen rearrangement observed in the synthesis of dihydrooxepines. researchgate.net Such computational insights can guide the design of more efficient synthetic routes to novel benzoxepine derivatives.
The design of new building blocks is a key aspect of modern chemical synthesis. csmres.co.uksciencedaily.com By analyzing the structural features of this compound, chemists can devise strategies to modify the scaffold in a predictable manner. For example, the bromine atom can be replaced with a variety of functional groups through cross-coupling reactions, leading to a library of derivatives with diverse electronic and steric properties. The rational design of these derivatives could be guided by the desired application, such as the creation of novel ligands for catalysis or monomers for functional polymers. The transformation of known fluorophores into new fluorescent probes through rational design illustrates how an understanding of the relationship between chemical structure and photophysical properties can lead to the development of new functional molecules. rsc.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine, and how can reaction conditions be optimized?
- Methodology : Start with cyclization of brominated precursors (e.g., bromophenol derivatives) using Friedel-Crafts alkylation or acid-catalyzed ring-closing reactions. Optimize temperature (e.g., 80–120°C) and solvent polarity (e.g., dichloromethane or toluene) to enhance yield. Monitor intermediates via TLC and purify via column chromatography with silica gel (60–120 mesh) .
- Key Considerations : Bromine’s steric and electronic effects may require adjusted stoichiometry. Safety protocols for handling brominated intermediates (e.g., PPE, fume hoods) align with H319/H335 hazard codes .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound, and how are data discrepancies resolved?
- Techniques :
- NMR : Compare H and C spectra with computational predictions (e.g., DFT calculations) to assign peaks. For conflicting coupling constants, verify sample purity via HPLC (>95%) .
- MS : Use high-resolution ESI-MS to confirm molecular ion [M+H]. Cross-validate with elemental analysis for Br content.
- Troubleshooting : If NMR splitting patterns deviate, consider dynamic effects (e.g., ring puckering) or paramagnetic impurities. Re-crystallize in ethyl acetate/hexane to remove contaminants .
Advanced Research Questions
Q. How can computational modeling elucidate the reactivity of this compound in cross-coupling reactions?
- Approach : Perform DFT studies (e.g., Gaussian 09) to map electron density at the bromine site, predicting Suzuki-Miyaura coupling efficiency with boronic acids. Compare activation energies for Pd(0)/Pd(II) catalytic cycles .
- Validation : Correlate computed transition states with experimental kinetics (e.g., Arrhenius plots). Use X-ray crystallography to confirm regioselectivity in coupled products .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Mitigation :
- Steric Shielding : Introduce bulky directing groups (e.g., -OMe) at C-5 to block undesired electrophilic substitution.
- Catalytic Tuning : Employ Pd/XPhos systems for selective Buchwald-Hartwig amination, minimizing dehalogenation .
- Analysis : Track byproducts via GC-MS and optimize reaction time (<12 hrs) to prevent over-functionalization .
Q. How do solvent effects influence the photophysical properties of this compound derivatives?
- Experimental Design : Measure UV-Vis absorption in solvents of varying polarity (e.g., cyclohexane vs. DMF). Use TD-DFT to model solvatochromic shifts.
- Data Interpretation : Correlate Stokes shift with solvent dielectric constant. Note aggregation-induced emission (AIE) in aqueous mixtures .
Data Contradiction & Validation
Q. How should researchers address inconsistencies between experimental and theoretical NMR chemical shifts?
- Steps :
Re-examine computational parameters (e.g., solvent model, basis set).
Verify sample deuteration (e.g., CDCl purity >99.8%).
Consider dynamic NMR effects (e.g., slow conformational exchange at 298 K) .
- Example : If C-7 C shift deviates by >5 ppm, re-optimize geometry using B3LYP/6-311+G(d,p) .
Safety & Handling
Q. What are the critical safety protocols for handling this compound in catalytic studies?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
